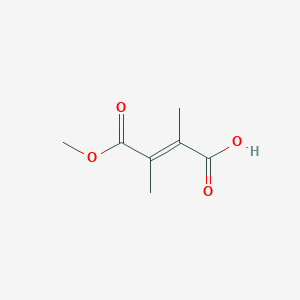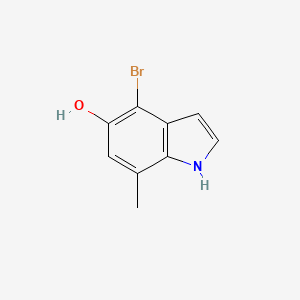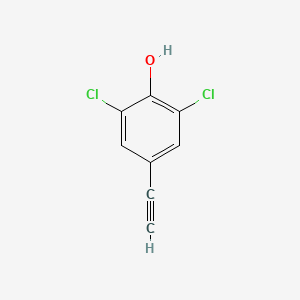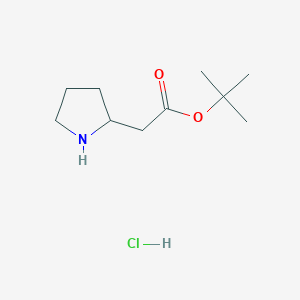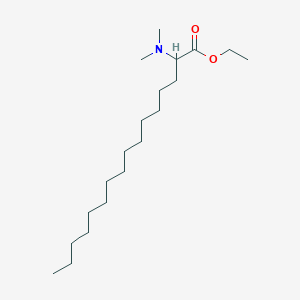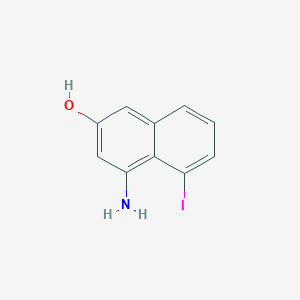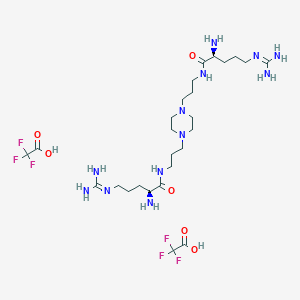
N-(4-Acetamido-2,6-difluoro-phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Acetamido-2,6-difluorophenyl)acetamide is an organic compound with the molecular formula C10H10F2N2O2 It is characterized by the presence of two fluorine atoms and an acetamido group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetamido-2,6-difluorophenyl)acetamide typically involves the acylation of 4-amino-2,6-difluoroaniline with acetic anhydride. The reaction is carried out in the presence of a base such as pyridine to neutralize the by-products and facilitate the reaction. The general reaction scheme is as follows:
- Dissolve 4-amino-2,6-difluoroaniline in anhydrous tetrahydrofuran (THF).
- Add pyridine to the solution.
- Slowly add acetic anhydride to the reaction mixture while maintaining the temperature at room temperature.
- Stir the reaction mixture overnight under a nitrogen atmosphere.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of N-(4-Acetamido-2,6-difluorophenyl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetamido-2,6-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-Acetamido-2,6-difluorophenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as fluorinated polymers.
Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions and other biochemical processes.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-Acetamido-2,6-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorophenyl)acetamide
- N-(2,6-Difluorophenyl)acetamide
- N-(4-Acetamido-2-fluorophenyl)acetamide
Uniqueness
N-(4-Acetamido-2,6-difluorophenyl)acetamide is unique due to the presence of both acetamido and difluoro groups on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.
Properties
CAS No. |
3743-91-7 |
|---|---|
Molecular Formula |
C10H10F2N2O2 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
N-(4-acetamido-3,5-difluorophenyl)acetamide |
InChI |
InChI=1S/C10H10F2N2O2/c1-5(15)13-7-3-8(11)10(9(12)4-7)14-6(2)16/h3-4H,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
WCMDJYLRUUMHDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)F)NC(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


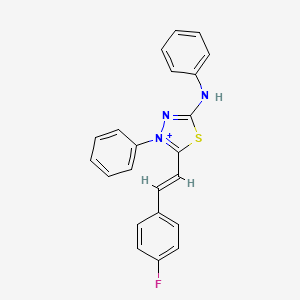

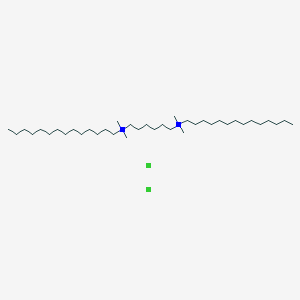
![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)

